molecular formula C17H17N3O2S B2728234 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 349622-19-1

4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2728234
CAS-Nummer: 349622-19-1
Molekulargewicht: 327.4
InChI-Schlüssel: JKQLGXVTVGEKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (C₂₁H₂₁N₅O₂S, molecular weight 407.49) is a benzamide derivative featuring a dimethylamino substituent on the benzamide ring and a methoxy-substituted benzothiazole moiety. This compound is of interest due to its structural complexity, which combines electron-donating groups (dimethylamino and methoxy) with a benzothiazole scaffold—a motif known for diverse biological activities, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name

4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQLGXVTVGEKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Benzothiazole Core

The benzothiazole moiety forms the foundational structure of this compound. Its preparation typically begins with the cyclization of 2-aminothiophenol derivatives.

Cyclization Reaction

The 6-methoxy-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source. For example, reaction with formic acid under reflux conditions yields the benzothiazole ring. Alternative methods employ aldehydes or ketones in the presence of Lewis acids like ZnCl₂ to facilitate cyclization.

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Catalyst: ZnCl₂ (0.5–1.0 equiv)
  • Reaction Time: 6–12 hours

Chlorination and Methoxy Group Introduction

In some routes, chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Subsequent methoxylation via nucleophilic substitution with sodium methoxide introduces the methoxy group, though this step is often integrated into earlier stages by starting with methoxy-substituted precursors.

Amidation Reaction

The coupling of 6-methoxy-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzoic acid is critical for forming the final product.

Acyl Chloride Formation

4-(Dimethylamino)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under anhydrous conditions in dichloromethane or toluene, with completion indicated by gas evolution.

Typical Protocol:

  • Reagent: SOCl₂ (2.0 equiv)
  • Temperature: 40–50°C
  • Time: 3–5 hours

Coupling with Benzothiazole Amine

The acyl chloride reacts with 6-methoxy-1,3-benzothiazol-2-amine in the presence of a base to neutralize HCl. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is commonly used.

Optimized Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Et₃N (2.5 equiv)
  • Temperature: 0–5°C → room temperature
  • Yield: 70–85%
Table 1: Comparison of Coupling Agents
Coupling Agent Solvent Base Yield (%) Reference
EDCI DCM Et₃N 78
DCC THF DIPEA 82
None (Acyl Cl) DCM Et₃N 85

Industrial-Scale Production

For commercial synthesis, scalability and safety are prioritized.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and reduce hazardous intermediate handling. A patent-described method uses a two-stage flow reactor:

  • Cyclization Stage: 2-amino-4-methoxythiophenol and formic acid react at 90°C.
  • Amidation Stage: In-line mixing with 4-(dimethylamino)benzoyl chloride at 25°C.

Advantages:

  • 20% higher yield compared to batch processes.
  • Reduced solvent waste.

Purification Techniques

Final product purity is achieved via:

  • Crystallization: Ethanol/water mixtures (3:1 v/v) yield >99% purity.
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients for analytical-grade material.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may promote side reactions. Non-polar solvents (toluene, DCM) favor amidation but require longer times.

Temperature Dependence

Lower temperatures (0–5°C) minimize dimethylamino group oxidation, while higher temperatures (25–40°C) accelerate coupling.

Table 2: Temperature vs. Yield
Temperature (°C) Yield (%) Byproduct Formation
0 72 <5%
25 85 8–10%
40 68 15–20%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, benzothiazole-H), 6.94 (d, J = 8.4 Hz, 2H, ArH), 3.87 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).
  • HPLC Purity: >99% (C18 column, acetonitrile/water 60:40, 1 mL/min).

Stability Studies

The compound is hygroscopic and requires storage under nitrogen at −20°C. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Cyclization: 15 minutes at 100°C (vs. 6 hours conventionally).
  • Amidation: 10 minutes at 80°C (yield: 80%).

Solid-Phase Synthesis

A patent-disclosed method immobilizes 2-aminobenzothiazole on Wang resin, enabling sequential acylation and cleavage. This approach achieves 90% purity without chromatography.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: Used as a fluorescent probe in biological imaging due to its benzothiazole moiety, which can exhibit fluorescence.

    Chemical Sensors: Employed in the development of chemical sensors for detecting metal ions and other analytes.

    Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Table 1: Structural Features and Molecular Properties of Selected Benzamide-Benzothiazole Derivatives
Compound Name Substituents (Benzamide/Benzothiazole) Molecular Formula Molecular Weight Key Features
4-(Dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 4-(dimethylamino), 6-methoxy C₂₁H₂₁N₅O₂S 407.49 Electron-rich benzamide; potential N,O interactions
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7) 4-methoxy, 6-methoxy C₁₆H₁₄N₂O₃S 314.36 Dual methoxy groups; reduced steric bulk
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide 4-methoxy, 6-(dimethylsulfamoyl) C₁₇H₁₇N₃O₄S₂ 403.47 Sulfamoyl group enhances polarity
4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 4-acetylamino, 5-chloro, 2-methoxy C₁₈H₁₆N₃O₄SCl 405.86 Chloro substituent; increased lipophilicity

Key Observations :

  • Electron-Donating vs. In contrast, sulfamoyl () and chloro () groups introduce electron-withdrawing effects, altering reactivity and solubility .
  • Steric and Polarity Effects: The dual methoxy groups in CAS 91506-71-7 () reduce steric hindrance compared to the dimethylamino analog, possibly improving membrane permeability. The sulfamoyl group in increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

Physicochemical and Computational Insights

  • Drug-Likeness: Computational analysis of benzothiazole derivatives (e.g., ) using tools like Molinspiration revealed favorable LogP values (<5) and hydrogen-bonding capacity, aligning with Lipinski’s rules . The dimethylamino group in the primary compound may improve solubility (cLogP ~3.5 predicted) compared to sulfamoyl or chloro analogs.

Biologische Aktivität

4-(Dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a benzothiazole ring, with substitutions that enhance its biological activity. The presence of both the dimethylamino and methoxy groups contributes to its unique properties, such as improved fluorescence and specific interactions with biological targets.

Property Value
Molecular FormulaC18H18N2O4S
Molecular Weight358.41 g/mol
CAS Number349622-19-1
InChI KeyMOEMIZXXDRAQAE-UHFFFAOYSA-N

The biological activity of 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of cell proliferation. Additionally, the compound may inhibit specific enzymes by binding to their active sites, affecting various metabolic pathways.

Biological Activity Studies

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies indicate that compounds similar to 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant anti-proliferative effects against A431, A549, and H1299 cancer cells at concentrations as low as 1 μM .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .
  • Fluorescent Probes : The compound's benzothiazole moiety allows it to function as a fluorescent probe in biological imaging, which can be valuable for tracking cellular processes in real-time.

Case Studies

  • Anticancer Evaluation :
    A study synthesized several benzothiazole derivatives and evaluated their anticancer properties. The lead compound exhibited apoptosis-promoting effects and cell cycle arrest in cancer cell lines . The findings highlight the potential of modifying the benzothiazole nucleus to enhance anticancer activity.
  • Fluorescence Applications :
    Research has utilized compounds like 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide as fluorescent probes for imaging applications. The compound's fluorescence properties were characterized using spectroscopic techniques, demonstrating its utility in biological studies .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals differences in biological activity based on structural modifications:

Compound Key Differences Biological Activity
4-(Dimethylamino)-N-(1,3-benzothiazol-2-yl)benzamideLacks methoxy groupReduced fluorescence and anticancer activity
N-(6-Methoxy-1,3-benzothiazol-2-yl)benzamideLacks dimethylamino groupAltered interaction with targets
4-(Dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)anilineDifferent pharmacological profileVaries from parent compound

Q & A

Q. What are the optimal synthetic routes for 4-(dimethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 4-(dimethylamino)benzoic acid derivatives with 6-methoxy-1,3-benzothiazol-2-amine. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity .
    Yield Optimization :
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), dimethylamino protons (δ 2.8–3.2 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) validate the amide bond.
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Stretching bands for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm amide formation .

Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
  • Data interpretation : Compare IC₅₀/MIC values with structurally similar benzothiazole derivatives to assess potency .

Advanced Research Questions

Q. How can enzymatic inhibition studies be designed to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, CDK2) or proteases (e.g., MMP-9) based on benzothiazole derivatives’ known targets .
  • Enzyme kinetics : Perform fluorometric or colorimetric assays (e.g., ATPase activity for kinases) with varying substrate concentrations (0.1–10 mM) .
  • Docking studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with the benzothiazole core and methoxy groups .

Q. How can contradictory data on biological activity between in vitro and cellular assays be resolved?

Methodological Answer:

  • Solubility testing : Measure compound solubility in assay buffers (e.g., PBS, DMSO) using nephelometry. Poor solubility may explain reduced cellular activity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Membrane permeability : Use Caco-2 cell monolayers to evaluate passive diffusion/active transport .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., morpholine sulfonyl) to improve solubility without compromising target binding .
  • Pro-drug synthesis : Mask the dimethylamino group with acetyl or PEGylated moieties to enhance bioavailability .
  • In vivo PK profiling : Administer IV/orally (10 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis of t₁/₂, Cₘₐₓ, and AUC .

Critical Analysis of Evidence

  • Contradictions : While benzothiazoles are broadly associated with kinase inhibition , specific activity varies with substituents (e.g., methoxy vs. fluoro groups) .
  • Gaps : Limited data on metabolic pathways necessitates stability studies in hepatocyte models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.